![molecular formula C31H49NO6 B1263477 myxotyroside A](/img/structure/B1263477.png)
myxotyroside A
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Overview
Description
myxotyroside A is a natural product found in Myxococcus with data available.
Scientific Research Applications
Myxotyroside A and B Biosynthesis
This compound, along with Myxotyroside B, represents a new class of metabolites isolated from Myxococcus sp. These compounds feature a tyrosine-derived core structure glycosylated with rhamnose and acylated with unusual fatty acids. The research highlights the unique biosynthetic capabilities of myxobacteria, specifically in relation to the fatty acid profile typical of myxobacteria like M. fulvus and M. xanthus (Ohlendorf et al., 2009).
MyoD Gene Transcription Activation
Although not directly related to this compound, studies on similar compounds, such as 3,5,3'-triiodo-L-thyronine, show a direct role in the activation of myoD gene transcription. This research could provide insights into the potential mechanisms by which related compounds, including this compound, might influence gene expression and muscle differentiation (Muscat et al., 1994).
Myxopyronin Interaction with RNA Polymerase
Myxopyronin, an alpha-pyrone antibiotic related to this compound, inhibits bacterial RNA polymerase by interacting with the RNAP "switch region." This study provides a framework for understanding how this compound might interact with RNA polymerase or similar molecular targets (Mukhopadhyay et al., 2008).
Myo-inositol and Autoimmune Thyroiditis
Research on myo-inositol, although not this compound, could offer insights into the potential effects of this compound on thyroid function and autoimmunity. Myo-inositol plays a significant role in thyroid-stimulating hormone signaling and immune modulation (Fallahi et al., 2018).
properties
Molecular Formula |
C31H49NO6 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
(Z)-15-methyl-N-[(Z)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethenyl]hexadec-2-enamide |
InChI |
InChI=1S/C31H49NO6/c1-23(2)15-13-11-9-7-5-4-6-8-10-12-14-16-27(33)32-22-21-25-17-19-26(20-18-25)38-31-30(36)29(35)28(34)24(3)37-31/h14,16-24,28-31,34-36H,4-13,15H2,1-3H3,(H,32,33)/b16-14-,22-21-/t24-,28-,29+,30+,31-/m0/s1 |
InChI Key |
OEUGFCRAXXFNAR-SRUKPRNUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)/C=C\NC(=O)/C=C\CCCCCCCCCCCC(C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CNC(=O)C=CCCCCCCCCCCCC(C)C)O)O)O |
synonyms |
myxotyroside A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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